molecular formula C12H26NO2PS2 B12706895 2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt CAS No. 6200-26-6

2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt

Cat. No.: B12706895
CAS No.: 6200-26-6
M. Wt: 311.4 g/mol
InChI Key: HTEYOQBGPKUPOD-UHFFFAOYSA-N
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Description

2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt is a complex organophosphorus compound It is characterized by the presence of isopropyl groups, a mercapto group, and a dioxaphosphorinane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt typically involves the reaction of phosphorus trichloride with isopropyl alcohol to form tris(isopropyl)phosphite. This intermediate is then reacted with sulfur to introduce the mercapto group, followed by cyclization to form the dioxaphosphorinane ring. The final step involves the addition of ammonium salt to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Alkyl or aryl substituted derivatives.

Scientific Research Applications

2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of enzymatic activity. Additionally, its unique structure allows it to interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(isopropyl)-1,3,2-dioxaphosphorinane: Lacks the mercapto group.

    2,4,6-Tris(tert-butyl)-5-mercapto-1,3,2-dioxaphosphorinane: Contains tert-butyl groups instead of isopropyl groups.

    2,4,6-Tris(isopropyl)-5-hydroxy-1,3,2-dioxaphosphorinane: Contains a hydroxy group instead of a mercapto group.

Uniqueness

2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt is unique due to the presence of both the mercapto group and the dioxaphosphorinane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

6200-26-6

Molecular Formula

C12H26NO2PS2

Molecular Weight

311.4 g/mol

IUPAC Name

azanium;2,4-di(propan-2-yl)-6-prop-1-en-2-yl-5-sulfanyl-1,3,2-dioxaphosphinane-5-thiolate

InChI

InChI=1S/C12H23O2PS2.H3N/c1-7(2)10-12(16,17)11(8(3)4)14-15(13-10)9(5)6;/h8-11,16-17H,1H2,2-6H3;1H3

InChI Key

HTEYOQBGPKUPOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(C(OP(O1)C(C)C)C(=C)C)(S)[S-].[NH4+]

Origin of Product

United States

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